2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol
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Overview
Description
2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol is a complex organic compound that features a pyrazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of a pyrazole derivative with a piperidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole or piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings.
Scientific Research Applications
2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl boronic acid pinacol ester: Used in organic synthesis for carbon-carbon bond formation.
Uniqueness
2-(5-(1H-Pyrazol-4-yl)piperidin-3-yl)propan-2-ol is unique due to its specific structure, which combines a pyrazole ring with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-[5-(1H-pyrazol-4-yl)piperidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C11H19N3O/c1-11(2,15)10-3-8(4-12-7-10)9-5-13-14-6-9/h5-6,8,10,12,15H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
OSYLAQDNITURGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(CNC1)C2=CNN=C2)O |
Origin of Product |
United States |
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